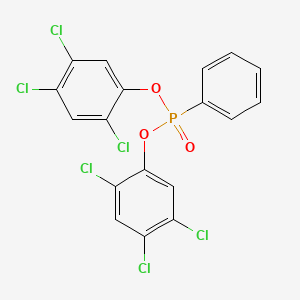
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester is an organophosphorus compound characterized by the presence of a phosphonic acid esterified with phenyl and bis(2,4,5-trichlorophenyl) groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester typically involves the esterification of phosphonic acid with phenyl and bis(2,4,5-trichlorophenyl) groups. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often include the use of a solvent such as toluene and a catalyst like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or trichlorophenyl groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism by which phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The specific pathways involved depend on the biological context and the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Another organophosphorus compound with similar structural features but different functional groups.
Dimethyl methylphosphonate: A simpler phosphonate ester used in various industrial applications.
Uniqueness
Phosphonic acid, phenyl-, bis(2,4,5-trichlorophenyl) ester is unique due to its specific combination of phenyl and trichlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
73805-84-2 |
|---|---|
Molekularformel |
C18H9Cl6O3P |
Molekulargewicht |
516.9 g/mol |
IUPAC-Name |
1,2,4-trichloro-5-[phenyl-(2,4,5-trichlorophenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C18H9Cl6O3P/c19-11-6-15(23)17(8-13(11)21)26-28(25,10-4-2-1-3-5-10)27-18-9-14(22)12(20)7-16(18)24/h1-9H |
InChI-Schlüssel |
LIFGZUWNYTWDAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(OC2=CC(=C(C=C2Cl)Cl)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


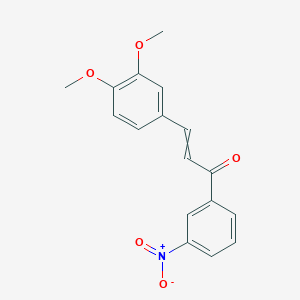
![Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-](/img/structure/B14452441.png)
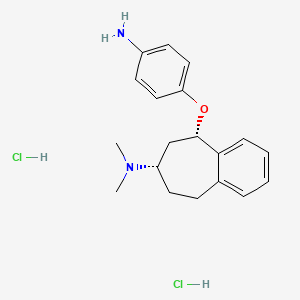

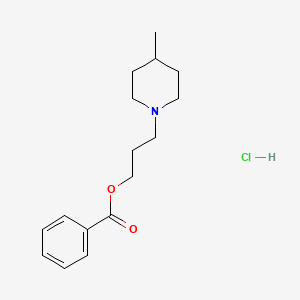
![N,N-Dimethyl-4-[2-(5-methyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B14452454.png)
![14-[1-(4-Bromophenoxy)ethyl]-2,11a-dimethyl-1,2,3,4,7a,10,11,11a,12,13-decahydro-7h-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepine-9,12(8h)-diol](/img/structure/B14452458.png)
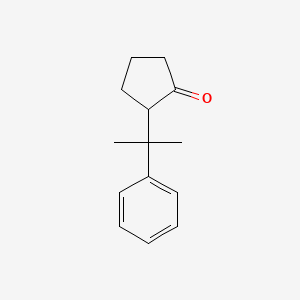
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
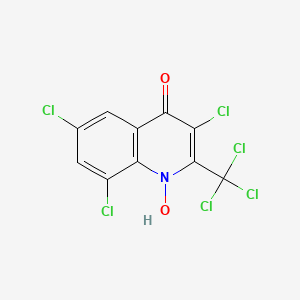
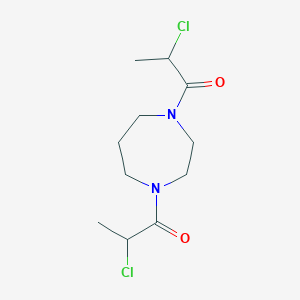
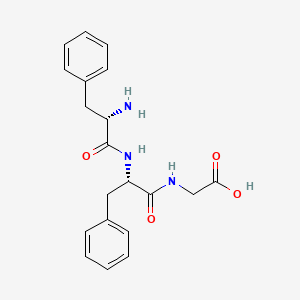
acetaldehyde](/img/structure/B14452501.png)

